molecular formula C16H11ClN6O4 B12704677 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide CAS No. 94199-54-9

4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide

Cat. No.: B12704677
CAS No.: 94199-54-9
M. Wt: 386.75 g/mol
InChI Key: NIGCSZDGWBXICR-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide is a complex organic compound known for its vibrant color and potential applications in various fields. This compound is part of the azo dye family, characterized by the presence of an azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used in textile, cosmetic, and pharmaceutical industries due to their stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide typically involves a multi-step process. One common method starts with the diazotization of 4-chloro-2-nitroaniline, followed by coupling with 4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like sodium dithionite for azo bond cleavage and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond yields the corresponding amines, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide involves its interaction with biological molecules. The compound can bind to proteins and nucleic acids, altering their structure and function. This binding is facilitated by the azo group, which can form stable complexes with various biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-[(4-Chloro-2-nitrophenyl)azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

94199-54-9

Molecular Formula

C16H11ClN6O4

Molecular Weight

386.75 g/mol

IUPAC Name

4-[(4-chloro-2-nitrophenyl)diazenyl]-5-oxo-1-phenyl-4H-pyrazole-3-carboxamide

InChI

InChI=1S/C16H11ClN6O4/c17-9-6-7-11(12(8-9)23(26)27)19-20-14-13(15(18)24)21-22(16(14)25)10-4-2-1-3-5-10/h1-8,14H,(H2,18,24)

InChI Key

NIGCSZDGWBXICR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(C(=N2)C(=O)N)N=NC3=C(C=C(C=C3)Cl)[N+](=O)[O-]

Origin of Product

United States

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